![molecular formula C21H18N4O3S B2493781 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1207002-08-1](/img/structure/B2493781.png)
2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves combining various precursor molecules through reactions that often yield novel structures with potential biological activities. For instance, research has demonstrated methods for synthesizing novel heterocyclic compounds by fusing oxadiazole-thiol with substituted benzoxazoles, leading to compounds assessed for antimicrobial and antitubercular activities (Fathima et al., 2021). These methods provide insight into the synthesis strategies that could be applied to the target compound, emphasizing the importance of selecting appropriate precursors and conditions to achieve the desired heterocyclic ring systems.
Molecular Structure Analysis
Studies on similar compounds have employed various spectroscopic techniques to characterize the molecular structure, including LCMS, IR, NMR (both 1H and 13C), and elemental analysis. These techniques are critical for confirming the identity and purity of synthesized compounds. The structural analysis often reveals the intricate details of the molecular framework, contributing to understanding the compound's potential interaction mechanisms with biological targets (Shruthi et al., 2019).
Chemical Reactions and Properties
Chemical properties, including reactivity with other chemical entities, are pivotal for understanding the compound’s potential utility. For example, research on the domino reactions of pyrimidin-4-yl compounds with heterocyclic CH acids illustrates the compound's ability to undergo transformations, leading to the formation of new chemical structures with varied properties (Erkin & Ramsh, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for determining the compound's applicability in different scientific and industrial contexts. Research on similar heterocyclic compounds has highlighted the role of solution growth techniques and thermal analysis in determining these properties, offering insights into the compound’s stability and behavior under different conditions (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical behavior of the compound under various conditions can be elucidated through studies focusing on its interaction with other chemical substances and its stability. This includes its reactivity in synthetic pathways, potential for forming derivatives, and behavior in the presence of catalysts or under different environmental conditions. Investigations into similar compounds' synthesis and reactivity offer valuable insights into optimizing conditions for desired reactions and predicting the compound's behavior in biological systems (Bassyouni & Fathalla, 2013).
科学的研究の応用
Synthesis and Spectral Studies
Research has been conducted on the synthesis of novel derivatives involving similar structural frameworks to the specified compound, highlighting their potential in various biological applications. For instance, studies on the synthesis of 1H-1,4-Diazepine derivatives from sulphonation and condensation processes have been reported, indicating their relevance in antimicrobial, antifungal, and anthelmintic activities (Rajesh Kumar & Y. Joshi, 2010). Similar synthetic approaches have been utilized to create 3H-1,5-Benzodiazepine derivatives, showcasing a methodological relevance to the synthesis of complex molecules with potential biological activities (R. Kumar & Y. Joshi, 2009).
Biological Activity
Several studies focus on the biological activity of compounds within the same family as the specified chemical, demonstrating their potential in antimicrobial and antifungal applications. For instance, thiazoles and their fused derivatives have been studied for their antimicrobial activities against bacterial and fungal strains, indicating the broader application of such compounds in combating microbial infections (Wagnat W. Wardkhan et al., 2008). Furthermore, computational and pharmacological evaluations of heterocyclic derivatives, including oxadiazole and pyrazoles, have been conducted for toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcasing the therapeutic potential of such compounds (M. Faheem, 2018).
Antimicrobial Agents
The development of novel structures derived from benzimidazole and oxadiazole compounds as anti-Helicobacter pylori agents highlights the targeted application of such molecules in treating infections caused by specific pathogens. These compounds have been evaluated for their microbiological efficacy against various H. pylori strains, offering insights into the design of novel antimicrobial agents (D. Carcanague et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-2-27-16-10-6-9-15(11-16)20-24-19(28-25-20)13-29-21-22-17(12-18(26)23-21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPBPURJVOLIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

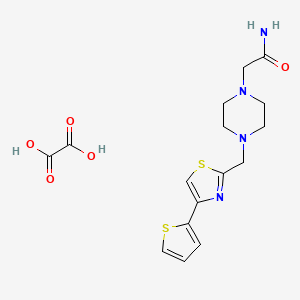
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

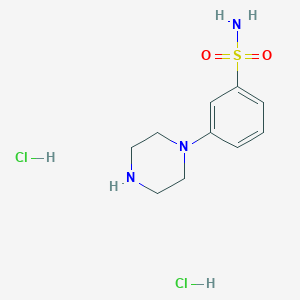

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
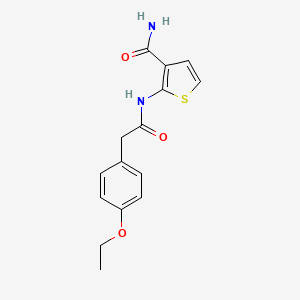
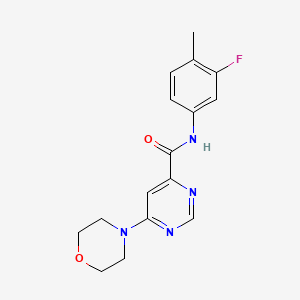
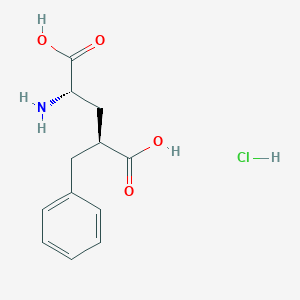
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![N-benzyl-N-ethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2493717.png)
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)
![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)